Solvent Yellow 93

概要

説明

Solvent Yellow 93: is an organic solvent dye known for its bright yellow to orange-yellow crystalline form. It is soluble in organic solvents like ethanol and dichloromethane but has low solubility in water . This compound is widely used in various industries, including plastics, inks, and coatings, due to its vibrant color and stability .

準備方法

Synthetic Routes and Reaction Conditions: Solvent Yellow 93 is typically synthesized through a series of chemical reactions. One common method involves the coupling reaction of aniline and p-cresol, followed by acylation using amide or ketone intermediates . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced by mixing the raw materials in large reactors under controlled conditions. The mixture is then subjected to various purification processes, including filtration and crystallization, to obtain the final product in its pure form .

化学反応の分析

Types of Reactions: Solvent Yellow 93 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products.

Reduction: Reduction reactions can alter the dye’s color properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce different oxidized derivatives, while substitution can yield various substituted compounds .

科学的研究の応用

Industrial Applications

Solvent Yellow 93 finds extensive use across several industries due to its excellent dyeing properties and stability.

Plastics Industry

- Application: Coloring of rigid plastics such as polyethylene (PE), polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyvinyl chloride (PVC).

- Benefits: Enhances aesthetic appeal and durability of plastic products, crucial for consumer goods and industrial components .

Textile Manufacturing

- Application: Dyeing polyester fibers and other textiles.

- Benefits: Provides vibrant, long-lasting colors that maintain quality over time .

Coatings and Inks

- Application: Used in automotive coatings, electronic device coatings, and printing inks.

- Benefits: Ensures bright, durable colors that resist fading under environmental stress .

Petroleum Products and Lubricants

- Application: Coloring petroleum products and lubricants.

- Benefits: Facilitates product identification and quality control; remains effective under high temperatures .

Additional Uses

- This compound is also utilized in coloring candles, wax paper, shoe polish, and cosmetics due to its versatility .

Data Tables

| Industry | Application | Performance Metrics |

|---|---|---|

| Plastics | Rigid plastics coloring | Excellent durability |

| Textiles | Polyester dyeing | Long-lasting colors |

| Coatings | Automotive coatings | High resistance to fading |

| Petroleum | Product identification | Stable under heat |

Case Studies

Case Study 1: Plastics Coloring

A manufacturer of consumer goods incorporated this compound into their production line for coloring ABS plastic components. The resulting products exhibited enhanced visual appeal and durability, leading to increased market acceptance.

Case Study 2: Textile Dyeing

A textile company utilized this compound for dyeing polyester fabrics. The dye provided vibrant colors that remained consistent after multiple washes, demonstrating its effectiveness in maintaining textile quality over time.

Case Study 3: Automotive Coatings

In an automotive application, this compound was integrated into a coating formulation. The coated surfaces displayed excellent adhesion and resistance to environmental degradation, confirming the dye's suitability for high-performance coatings.

作用機序

The mechanism of action of Solvent Yellow 93 involves its interaction with molecular targets through various pathways. As an azomethine dye, it can form complexes with metal ions, which can influence its color properties. The dye’s molecular structure allows it to absorb and emit light at specific wavelengths, making it useful in fluorescence applications .

類似化合物との比較

- Transparent Plastic Yellow 101

- Thermoplast Yellow 104

- Transparent Yellow 3G

- Transparent Yellow GN

- Oil Yellow 202

Comparison: Solvent Yellow 93 stands out due to its high solubility in organic solvents and its stability under various conditions. Compared to similar compounds, it offers superior color properties and is less prone to degradation, making it a preferred choice in many industrial applications .

生物活性

Solvent Yellow 93 (SY93) is an azomethine dye commonly used in various industrial applications, including as a colorant in toners and plastics. This article explores the biological activity of SY93, focusing on its antimicrobial properties, potential toxicity, and other relevant biological effects.

- Chemical Formula : CHNO

- Molecular Weight : 358.39 g/mol

- CAS Number : 5705091

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of SY93. A significant investigation assessed the antimicrobial activity of various pigments derived from marine fungi, including those similar to SY93. The research demonstrated that certain pigments exhibited notable inhibition against multi-drug resistant (MDR) bacteria such as Salmonella typhi and Escherichia coli at concentrations as low as 1000 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Salmonella typhi | 15 | 1000 |

| Escherichia coli | 12 | 1000 |

This table summarizes the inhibition zones observed in a study where SY93 was tested against various pathogens. The results indicate that SY93 can inhibit the growth of these bacteria at specific concentrations, suggesting its potential use as an antimicrobial agent.

Toxicity and Safety Profile

The safety profile of SY93 has been a topic of concern due to its classification as a chemical dye. Toxicological assessments indicate that exposure to high concentrations may lead to adverse effects on human health, including skin irritation and potential carcinogenic effects. Regulatory bodies have recommended further studies to fully understand the long-term effects of SY93 exposure .

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of SY93 on human cell lines. The study found that while low concentrations did not exhibit significant cytotoxicity, higher concentrations resulted in increased cell death and DNA damage. This underscores the importance of adhering to safety guidelines when handling this compound.

The mechanism by which SY93 exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with cellular metabolic processes. Research suggests that the dye may penetrate bacterial cells, leading to alterations in membrane integrity and function . This action is critical for its effectiveness against pathogenic microorganisms.

特性

IUPAC Name |

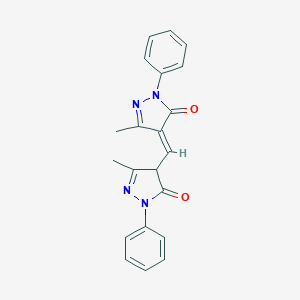

(4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,18H,1-2H3/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAPQRFSPBUJAU-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-90-3 | |

| Record name | C.I. Solvent Yellow 93 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。